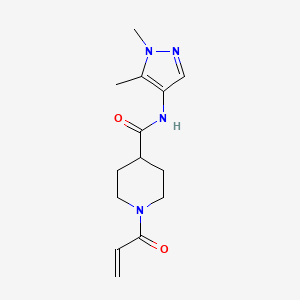![molecular formula C19H22N4OS B2558635 2-ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,3-benzothiazole-6-carboxamide CAS No. 2097924-83-7](/img/structure/B2558635.png)
2-ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,3-benzothiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,3-benzothiazole-6-carboxamide, also known as PTC-209, is a small molecule inhibitor that has been studied for its potential use in cancer therapy. It was first discovered by a group of researchers at the University of Michigan in 2010, and since then, it has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Scientific Research Applications
Antitumor Agents
Benzothiazole derivatives have been synthesized and evaluated for their potent antitumor properties. For instance, a study highlighted the design and synthesis of a benzothiazole derivative showing significant in vivo inhibitory effects on tumor growth, suggesting the potential of benzothiazole compounds in cancer therapy (Yoshida et al., 2005).
Antimicrobial Activities
Research on novel pyrazolopyrimidines derivatives indicated their dual potential as anticancer and anti-5-lipoxygenase agents, demonstrating the versatility of pyrazole derivatives in addressing different biological targets (Rahmouni et al., 2016). Another study focused on the design, synthesis, and QSAR studies of benzothiazolyl substituted pyrazol-5-ones, highlighting their promising antibacterial activities, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Synthesis of Novel Compounds
Research has also delved into the synthesis of novel compounds for potential biological activities. For example, the synthesis and molecular modeling study of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives were conducted with the aim of identifying new anti-tumor agents, showcasing the continuous exploration of these compounds in medicinal chemistry (Nassar et al., 2015).
Mechanism of Action
Target of Action
Compounds like “2-ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,3-benzothiazole-6-carboxamide” often target specific enzymes or receptors in the body. For instance, some pyrazoline derivatives have been found to inhibit the activity of acetylcholinesterase, a key enzyme in the nervous system .
Mode of Action
The compound might interact with its target by binding to the active site, thereby inhibiting its function. The specific interactions depend on the structure of the compound and its target .
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways. For example, inhibition of acetylcholinesterase can disrupt nerve signal transmission .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For instance, inhibition of acetylcholinesterase could lead to changes in nerve function .
properties
IUPAC Name |
2-ethyl-N-(4-pyrazol-1-ylcyclohexyl)-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c1-2-18-22-16-9-4-13(12-17(16)25-18)19(24)21-14-5-7-15(8-6-14)23-11-3-10-20-23/h3-4,9-12,14-15H,2,5-8H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPUCWQGVOMEFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)NC3CCC(CC3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2558552.png)


![4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2558556.png)


![2-(4-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2558560.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2558564.png)
![1-(9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)-4-phenylbutan-1-one](/img/structure/B2558566.png)

![N-benzyl-1-(3-methoxypropyl)-N-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2558569.png)

![N-butyl-4-((2,4-dioxo-1-(2-oxo-2-(propylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2558571.png)
![4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2558572.png)